1,3-dimethylquinolin-2(1H)-one
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Overview
Description
1,3-Dimethylquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure with two methyl groups attached at the 1 and 3 positions and a keto group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethylquinolin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminoacetophenone with acetic anhydride in the presence of a catalyst can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1,3-dimethylquinolin-2-ol.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products:
Oxidation: Quinoline derivatives with carboxyl, nitro, or other functional groups.
Reduction: 1,3-Dimethylquinolin-2-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
1,3-Dimethylquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,3-dimethylquinolin-2(1H)-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Comparison with Similar Compounds
Quinoline: The parent compound of the quinoline family, lacking the methyl and keto groups.
1-Methylquinolin-2(1H)-one: Similar structure but with only one methyl group.
3-Methylquinolin-2(1H)-one: Similar structure but with the methyl group at a different position.
Uniqueness: 1,3-Dimethylquinolin-2(1H)-one is unique due to the presence of two methyl groups and a keto group, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
1,3-dimethylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-7-9-5-3-4-6-10(9)12(2)11(8)13/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXMJQPIBZFCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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